2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide
CAS No.: 1040649-86-2
VCID: VC7579847
Molecular Formula: C24H30N6O3
Molecular Weight: 450.543
* For research use only. Not for human or veterinary use.
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide - 1040649-86-2](/images/structure/VC7579847.png)
Description |
Pyrazolo[4,3-c]pyridine derivatives are known for their diverse biological activities and structural versatility. These compounds often feature a fused pyrazolo-pyridine ring system with various substituents that contribute to their chemical properties and reactivity. Structural FeaturesThe compound includes a pyrazolo[4,3-c]pyridine core, which is a common scaffold in medicinal chemistry due to its potential biological activities. The presence of a piperazine ring attached to this core adds complexity and potentially enhances its pharmacological properties. Synthesis and Potential ApplicationsCompounds with similar structures, such as 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(tetrahydrofuran-2-yl)methyl)acetamide, typically involve multi-step synthetic pathways. These compounds are primarily used in non-human research settings and are not intended for therapeutic or veterinary applications. Related Compounds and Biological ActivitiesOther compounds with similar pyrazolo[4,3-c]pyridine cores have shown potential in various biological applications. For example, N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a related compound with a molecular weight of 400.4 g/mol . Additionally, compounds like N-(benzo[d] dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide have been studied for their potential biological activities. Data Table: Comparison of Related CompoundsGiven the lack of specific information on 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide, further research or synthesis details would be required to provide a comprehensive analysis. |
---|---|
CAS No. | 1040649-86-2 |
Product Name | 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide |
Molecular Formula | C24H30N6O3 |
Molecular Weight | 450.543 |
IUPAC Name | 2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C24H30N6O3/c1-4-27-14-19(22-20(15-27)24(33)30(26-22)18-8-6-5-7-9-18)23(32)29-12-10-28(11-13-29)16-21(31)25-17(2)3/h5-9,14-15,17H,4,10-13,16H2,1-3H3,(H,25,31) |
Standard InChIKey | GTZXNPXDEDOXMJ-UHFFFAOYSA-N |
SMILES | CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC(C)C |
Solubility | not available |
PubChem Compound | 44046553 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume